An In-Depth Technical Guide to 8-(Trifluoromethyl)quinolin-4-amine (CAS No. 243977-15-3)
An In-Depth Technical Guide to 8-(Trifluoromethyl)quinolin-4-amine (CAS No. 243977-15-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-(Trifluoromethyl)quinolin-4-amine is a fluorinated heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique structural features, most notably the presence of a trifluoromethyl group on the quinoline scaffold, impart desirable physicochemical properties that make it a valuable building block for the synthesis of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of 8-(Trifluoromethyl)quinolin-4-amine, with a focus on its role in the development of anticancer and antimalarial drugs. The document summarizes key biological data of closely related derivatives, details relevant experimental protocols, and visualizes associated biological pathways and experimental workflows.
Core Compound Properties
8-(Trifluoromethyl)quinolin-4-amine is a stable organic compound recognized for its enhanced chemical stability and reactivity conferred by the trifluoromethyl group.[1]
| Property | Value | Reference |
| CAS Number | 243977-15-3 | [1][2] |
| Molecular Formula | C₁₀H₇F₃N₂ | [1][2] |
| Molecular Weight | 212.17 g/mol | [1][2] |
| IUPAC Name | 8-(trifluoromethyl)quinolin-4-amine | N/A |
| SMILES | C1=CC2=C(C=CN=C2C(=C1)C(F)(F)F)N | [2] |
| Storage Conditions | Keep in dark place, Sealed in dry, Room Temperature | [2] |
Synthesis
A plausible synthetic pathway is the Friedländer annulation, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. For 4-trifluoromethyl quinoline derivatives, a proline potassium salt has been shown to be a superior catalyst in the Friedländer annulation of substituted 2-trifluoroacetyl anilines with various carbonyl compounds under mild conditions.[3]
Another general and widely used method for the preparation of 4-aminoquinolines is the reaction of a corresponding 4-chloroquinoline with an amine.[4] This reaction can be carried out under conventional heating, microwave irradiation, or ultrasound conditions.[5] For instance, a mixture of a 7-substituted-4-chloro-quinoline and an amine can be heated to 120–130 °C for several hours.[4]
Biological Activity and Potential Applications
8-(Trifluoromethyl)quinolin-4-amine serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly in the development of antimalarial and anticancer agents.[1] The trifluoromethyl group often enhances the metabolic stability and binding affinity of drug candidates.[6]
Anticancer Activity
Derivatives of 2-(trifluoromethyl)quinolin-4-amine have been designed and synthesized as potent antitumor agents.[7] These compounds have demonstrated significant anti-proliferative activities against various cancer cell lines, including prostate (PC3), leukemia (K562), and cervical cancer (HeLa) cells.[7]
| Compound Derivative | Cell Line | IC₅₀ (µM) | Reference |
| Compound 5e (a 2-(trifluoromethyl)quinolin-4-amine derivative) | PC3 | 0.49 | [7] |
| K562 | 0.08 | [7] | |
| HeLa | 0.01 | [7] |
The mechanism of action for some of these derivatives involves the inhibition of microtubule polymerization, arresting the cell cycle at the G2/M phase and inducing apoptosis.[7] Quinoline derivatives are also known to target various signaling pathways implicated in cancer, such as the PI3K/AkT/mTOR, c-Met, VEGF, and EGF receptor pathways.[8]
Antimalarial Activity
The 4-aminoquinoline core is a well-established pharmacophore in antimalarial drugs. Derivatives of 8-(trifluoromethyl)quinoline have been investigated for their antimalarial properties. For instance, a series of 2,8-bis(trifluoromethyl)quinoline derivatives have shown in vitro activity against the chloroquine-sensitive (D10) strain of Plasmodium falciparum.[9] The proposed mechanism for some of these compounds is the inhibition of hemozoin formation through binding to DNA by intercalation.[6][9]
| Compound Derivative | P. falciparum Strain | IC₅₀ (µg/mL) | Reference |
| 2,8-bis(trifluoromethyl) quinoline-4-(N4-ethyl-5-nitroimidazolo) methylene ketone | D10 | 4.8 | [9] |
| 2,8-bis(trifluoromethyl) quinoline-4-(5-pyrimidino) ketone | D10 | 5.2 | [9] |
Experimental Protocols
Detailed experimental protocols for the biological evaluation of compounds related to 8-(Trifluoromethyl)quinolin-4-amine are provided below as examples.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol is based on the evaluation of N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives.[7]
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Cell Seeding: Cancer cell lines (e.g., PC3, K562, HeLa) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
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Compound Treatment: The cells are treated with various concentrations of the test compounds (and a vehicle control) and incubated for a specified period (e.g., 48 or 72 hours).
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MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
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Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
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Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC₅₀ value is determined.
In Vitro Antimalarial Activity Assay
This protocol is based on the evaluation of trifluoromethyl- and bis(trifluoromethyl)quinoline derivatives against P. falciparum.[9]
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Parasite Culture: The chloroquine-sensitive D10 strain of P. falciparum is maintained in continuous culture in human erythrocytes.
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Drug Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Assay Setup: Asynchronous cultures of P. falciparum are incubated with the test compounds at various concentrations in 96-well plates.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C, in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂) for a defined period (e.g., 48 hours).
-
Parasite Growth Assessment: Parasite growth inhibition is determined using a suitable method, such as microscopic counting of Giemsa-stained smears or a biochemical assay (e.g., measuring parasite-specific lactate dehydrogenase activity).
-
Data Analysis: The IC₅₀ values are calculated from the dose-response curves.
Conclusion
8-(Trifluoromethyl)quinolin-4-amine is a compound of significant interest due to its utility as a versatile building block in the synthesis of potentially bioactive molecules. While direct and extensive biological data for the parent compound are limited in publicly accessible literature, the demonstrated potent anticancer and antimalarial activities of its close derivatives underscore the importance of the 8-(trifluoromethyl)quinolin-4-amine scaffold. Further research into the synthesis of novel derivatives and a more in-depth exploration of their mechanisms of action and specific molecular targets are warranted. This could lead to the development of new and effective therapeutic agents for the treatment of cancer and infectious diseases. The experimental protocols and conceptual frameworks presented in this guide offer a foundation for researchers to build upon in their exploration of this promising chemical entity.
References
- 1. chemimpex.com [chemimpex.com]
- 2. achmem.com [achmem.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 6. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro antimalarial activity of novel trifluoromethyl- and bis(trifluoromethyl)quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
